molecular formula C45H42N2O4 B14233835 N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] CAS No. 464924-64-9

N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]

Cat. No.: B14233835
CAS No.: 464924-64-9
M. Wt: 674.8 g/mol
InChI Key: OFFWKBLENSMETE-UHFFFAOYSA-N
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Description

N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]: is a complex organic compound characterized by its unique structure, which includes two pyrene moieties linked by a bis(hydroxymethyl)propane-1,3-diyl spacer

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] exerts its effects involves its interaction with molecular targets and pathways. The pyrene moieties are known for their strong fluorescence, which can be utilized in various assays and imaging techniques. The bis(hydroxymethyl)propane-1,3-diyl spacer provides structural stability and flexibility, allowing the compound to interact with different molecular targets effectively .

Comparison with Similar Compounds

Uniqueness: N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] is unique due to its dual pyrene moieties, which confer strong fluorescence properties, making it highly valuable in research and industrial applications.

Properties

CAS No.

464924-64-9

Molecular Formula

C45H42N2O4

Molecular Weight

674.8 g/mol

IUPAC Name

N-[2,2-bis(hydroxymethyl)-3-(4-pyren-1-ylbutanoylamino)propyl]-4-pyren-1-ylbutanamide

InChI

InChI=1S/C45H42N2O4/c48-27-45(28-49,25-46-39(50)11-3-5-29-13-15-35-19-17-31-7-1-9-33-21-23-37(29)43(35)41(31)33)26-47-40(51)12-4-6-30-14-16-36-20-18-32-8-2-10-34-22-24-38(30)44(36)42(32)34/h1-2,7-10,13-24,48-49H,3-6,11-12,25-28H2,(H,46,50)(H,47,51)

InChI Key

OFFWKBLENSMETE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(CNC(=O)CCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)(CO)CO

Origin of Product

United States

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